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molecular formula C12H7Cl2N3S B8388183 3-Amino-6-(3,5-dichlorophenylthio)picolinonitrile

3-Amino-6-(3,5-dichlorophenylthio)picolinonitrile

Cat. No. B8388183
M. Wt: 296.2 g/mol
InChI Key: NUEYBFIIUBXAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883821B2

Procedure details

10 ml of concentrated HCl is added to a solution of 6-(3,5-dichlorophenylthio)-3-nitropicolinonitrile (3.4 g, 0.01 mol) in 50 ml of methanol under stirring. The reaction medium is refluxed, added together with 1.68 g (0.03 mol) of iron and stirred for 10 minutes. After returning to room temperature, the reaction mixture is added together with 100 ml of ethyl acetate and 50 ml of water. The pH is adjusted to 10 using 30% soda solution and the organic phase is extracted and then dried on anhydrous sodium sulfate before being concentrated. The residue is purified by silica gel chromatography (ethyl acetate/petroleum ether) to yield, after concentration of the fractions, 2.82 g (91%) of a yellow solid.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
6-(3,5-dichlorophenylthio)-3-nitropicolinonitrile
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
yellow solid
Quantity
2.82 g
Type
reactant
Reaction Step Three
Name
Quantity
1.68 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([S:10][C:11]2[N:16]=[C:15]([C:17]#[N:18])[C:14]([N+:19]([O-])=O)=[CH:13][CH:12]=2)[CH:6]=[C:7]([Cl:9])[CH:8]=1.C(OCC)(=O)C.O>CO.[Fe]>[NH2:19][C:14]1[C:15]([C:17]#[N:18])=[N:16][C:11]([S:10][C:5]2[CH:4]=[C:3]([Cl:2])[CH:8]=[C:7]([Cl:9])[CH:6]=2)=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
6-(3,5-dichlorophenylthio)-3-nitropicolinonitrile
Quantity
3.4 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)SC1=CC=C(C(=N1)C#N)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
yellow solid
Quantity
2.82 g
Type
reactant
Smiles
Step Four
Name
Quantity
1.68 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is refluxed
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After returning to room temperature
EXTRACTION
Type
EXTRACTION
Details
the organic phase is extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography (ethyl acetate/petroleum ether)
CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Name
Type
Smiles
NC=1C(=NC(=CC1)SC1=CC(=CC(=C1)Cl)Cl)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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